molecular formula C7H5NO3 B7810448 2-Nitrosobenzoic acid CAS No. 612-27-1

2-Nitrosobenzoic acid

Cat. No.: B7810448
CAS No.: 612-27-1
M. Wt: 151.12 g/mol
InChI Key: ZGKDNJHGCZXEGY-UHFFFAOYSA-N
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Description

2-Nitrosobenzoic acid (CAS 612-27-1) is a specialized organic compound with the molecular formula C7H5NO3 and a molecular weight of 151.119 g/mol . It serves as a critical research intermediate in synthetic organic chemistry, particularly in photochemical deprotection strategies. Studies have shown that it is generated as an intermediate during the photolysis of 2-nitrobenzylidene acetals (ONBA), which are used to protect dihydroxy compounds . Subsequent acid- or base-catalyzed hydrolysis of the this compound ester intermediates results in the efficient, high-yielding release of the protected substrates, making it valuable for complex multi-step synthesis . This mechanism also applies to the release of other molecules, such as 2-thioethanol, from corresponding monothioacetals . The compound has a density of approximately 1.33 g/cm³ and a boiling point of 327.8°C at 760 mmHg . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-nitrosobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKDNJHGCZXEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210102
Record name 2-Nitrosobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-27-1
Record name 2-Nitrosobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Nitrosobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402579
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nitrosobenzoic acid
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Record name 2-NITROSOBENZOIC ACID
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Preparation Methods

Synthesis of Thioacetal Photocages

The photochemical generation of 2-nitrosobenzoic acid via thioacetal photocages represents a high-yield, light-triggered approach. As detailed in PMC literature, 6-nitroverataldehyde undergoes a BF₃·Et₂O-catalyzed condensation with thiols (e.g., 3-mercaptopropionic acid) to form thioacetal-based photocages. The reaction proceeds at ~0°C, yielding TNB (thioacetal-nitrobenzaldehyde) derivatives with terminal carboxylic acid or alcohol functionalities (76–89% yield).

Photolysis and Oxidation Mechanism

Irradiation of the TNB cage with UV light (365 nm) induces oxidative cleavage of the thioacetal group, producing this compound and thiol-terminated spacers (Figure 1). Key observations include:

  • Quantum Yield : Photocleavage efficiency (Φ<sub>uncaging</sub>) reaches 0.20 for carboxylic acid-terminated TNBs.

  • Hydrolysis : The intermediate 2-nitrosobenzoic thioester hydrolyzes in aqueous conditions to yield the free acid, detectable via ¹H NMR (disappearance of benzylic proton at δ = 6.02 ppm).

  • Byproducts : Thiol spacers oxidize to disulfides, necessitating purification via UPLC or reprecipitation.

Table 1: Photochemical Synthesis Parameters

ParameterValue/DescriptionSource
Starting Material6-Nitroverataldehyde + Thiols
CatalystBF₃·Et₂O (1.2 mol equiv)
Reaction Temperature~0°C
Photolysis Wavelength365 nm
Quantum Yield (Φ)0.20
Purification MethodUPLC, reprecipitation

UV-Light-Mediated Dehydrogenation of 2-Nitrobenzaldehydes

Reaction Overview

A complementary photochemical route involves UV-induced dehydrogenative N-acylation of amines using 2-nitrobenzaldehydes. Under 365–375 nm light, 2-nitrobenzaldehydes undergo simultaneous oxidation and rearrangement to form this compound, achieving yields up to 78%.

Mechanistic Insights

The reaction proceeds via:

  • Photoexcitation : UV light promotes electron transfer, destabilizing the nitro group.

  • Nitro to Nitroso Reduction : The nitro group (-NO₂) is reduced to nitroso (-NO), while the aldehyde (-CHO) oxidizes to carboxylic acid (-COOH).

  • Coupling : The resulting this compound participates in N-acylation with amines, though isolation of the pure acid is feasible via acidic workup.

Table 2: UV-Mediated Synthesis Parameters

ParameterValue/DescriptionSource
Substrate2-Nitrobenzaldehyde
Light Source365–375 nm UV
Reaction TimeNot specified (implied <2 hours)
Yield78%
Key Byproduct2-Aminobenzamide (if amines present)

Acid-Catalyzed Reactions and Ester Hydrolysis

Nitrosobenzene Dimerization

Patent literature describes acid-catalyzed dimerization of nitrosobenzenes to form para-nitroso-diphenylhydroxylamines. While the primary product differs, this compound methylester is identified as a byproduct in mixtures, suggesting a potential precursor.

Ester Hydrolysis to this compound

The methylester derivative can be hydrolyzed to this compound via:

  • Saponification : Treatment with aqueous NaOH cleaves the ester bond.

  • Acidification : Addition of HCl precipitates the free acid.

Table 3: Acid-Catalyzed Synthesis Parameters

ParameterValue/DescriptionSource
CatalystMethane sulfonic acid (≥98.9%)
SolventMethylene chloride
TemperatureReflux (~40°C)
Yield (Dimer)95–98%
Ester Hydrolysis YieldNot reported (inferred high)

Comparative Analysis of Methods

Efficiency and Scalability

  • Photochemical Methods : High yields (78%) and clean reactions but require UV infrastructure.

  • Acid-Catalyzed Routes : Industrially scalable (e.g., methylene chloride reflux) but yield non-target products requiring hydrolysis.

Practical Considerations

  • Purification : UPLC and reprecipitation dominate photochemical routes, whereas acid-catalyzed methods use filtration and solvent evaporation.

  • Cost : Thioacetal synthesis demands specialized aldehydes, raising material costs compared to nitrobenzaldehyde-based approaches .

Chemical Reactions Analysis

(a) Oxidation of 2-Nitrotoluene

2-Nitrotoluene undergoes oxidation with concentrated nitric acid to yield 2-nitrobenzoic acid .

(b) Oxidation of 2-Nitroacetophenone

A patent (US2695311A) describes the oxidation of 2-nitroacetophenone using aqueous nitric acid (8:1 molar ratio) at 60–110°C in the presence of a reducible metal catalyst (e.g., ammonium metavanadate). This method achieves an 82% yield of 2-nitrobenzoic acid .

Key Conditions:

  • Catalyst: 0.5–2% ammonium metavanadate.

  • Temperature: Reflux (110°C).

  • Solvent: Water and nitric acid.

Decarboxylative Arylation Reactions

A copper-catalyzed decarboxylative C–H arylation reaction with benzoxazoles was reported in ChemComm . This reaction couples 2-nitrobenzoic acids with benzoxazoles to form substituted heterobiaryls.

Reaction Mechanism:

  • Decarboxylation: The nitro group facilitates copper-mediated decarboxylation, forming a nitroarene intermediate.

  • C–H Activation: Benzoxazole undergoes C–H activation at the C2 position.

  • Cross-Coupling: Aryl radicals couple with the activated benzoxazole.

Substituent Effects on Yield:

Substituent (R)Product Yield (%)
-Cl (electron-deficient)81%
-Br (electron-deficient)76%
-OMe (electron-rich)45%
-Ph (electron-rich)38%

Electron-deficient substituents on the benzoic acid enhance yields due to favorable decarboxylation kinetics .

Conditions:

  • Catalyst: CuCl (10 mol%) + phenanthroline ligand.

  • Additive: Ag₂O (2 equiv), Cs₂CO₃ (1 equiv).

  • Solvent: DMF at 110°C for 23 hours.

Reduction Reactions

Reduction of the nitro group in 2-nitrobenzoic acid produces anthranilic acid (2-aminobenzoic acid), a precursor for pharmaceuticals and dyes .

Typical Reduction Methods:

  • Catalytic hydrogenation (H₂/Pd-C).

  • Fe/HCl reduction.

Substitution and Functionalization

The nitro group in 2-nitrobenzoic acid participates in electrophilic aromatic substitution (EAS) reactions. For example:

  • Nitration: Further nitration is sterically hindered due to the ortho-nitro group.

  • Sulfonation: Occurs at the para position relative to the carboxylic acid group.

Data Tables

Table 1: Oxidation of 2-Nitroacetophenone to 2-Nitrobenzoic Acid

ParameterValue
CatalystNH₄VO₃ (0.4 g)
Temperature110°C (reflux)
Reaction Time6 hours
Yield82%

Table 2: Decarboxylative Arylation Scope

Benzoxazole Substituent2-Nitrobenzoic Acid SubstituentYield (%)
-H-Cl81%
-H-Br76%
-OMe-H68%

Scientific Research Applications

Biochemical Applications

a. Thiol Quantification and Protein Analysis
One of the prominent applications of 2-nitrosobenzoic acid derivatives, specifically 5-thio-2-nitrobenzoic acid (TNB), is in the quantification of thiol groups in proteins. TNB reacts with free thiols to form a colored product that can be measured spectrophotometrically, allowing for sensitive detection of thiol concentrations in biological samples. This method, known as the Ellman’s assay, is widely used in protein chemistry to assess protein functionality and oxidative stress levels in cells .

b. Oxidative Stress Studies
Research has demonstrated that TNB can serve as a substrate for studying oxidative stress in biological systems. The oxidation of TNB by reactive oxygen species (ROS) has been investigated to understand its stability and reactivity under physiological conditions. Findings indicate that TNB's behavior changes significantly with varying pH levels and oxidant concentrations, making it a valuable tool for studying redox biology .

Material Science Applications

a. Optoelectronic Materials
Recent studies have highlighted the potential of this compound-based materials in optoelectronic applications. Treatment of this compound crystals with nitrogen DC glow discharge plasma has resulted in significant morphological changes and an increase in the optical energy band gap, suggesting enhanced properties for use in electronic devices . The modifications observed through techniques such as FE-SEM and UV-Vis spectroscopy indicate that these materials could be suitable for applications in sensors and light-emitting devices.

b. Polymer Intermediates
this compound serves as an important intermediate in the synthesis of various polymers and dyes. Its derivatives are utilized in the production of polymers that exhibit specific thermal and mechanical properties desirable for industrial applications . The ability to create isomer-free compounds enhances their utility in creating consistent and high-performance materials.

Environmental Applications

a. Biodegradation Studies
Research involving Pseudomonas fluorescens strain KU-7 has shown that this bacterium can utilize this compound as a sole carbon source, indicating its potential role in bioremediation efforts . Understanding the metabolic pathways involved can lead to the development of biological treatments for environments contaminated with nitroaromatic compounds.

Case Studies

Study Focus Area Findings
Oxidation of TNB by ONOO−Biochemical AnalysisDemonstrated stability changes of TNB under oxidative conditions; identified transient products useful for understanding thiol oxidation mechanisms .
Synthesis of PolymersMaterial ScienceHighlighted the use of this compound as a precursor for high-performance polymer synthesis with specific properties .
Biodegradation by Pseudomonas fluorescensEnvironmental ScienceShowed effective utilization of this compound by bacteria, suggesting pathways for bioremediation .

Mechanism of Action

The mechanism of action of o-nitrosobenzoic acid involves its interaction with molecular targets through its nitroso group. This group can undergo redox reactions, forming reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Key Features Applications Stability Concerns
This compound C₇H₅NO₃ Nitroso (-NO) and carboxylic acid (-COOH) groups; UV-sensitive. pH-jump systems, drug delivery, protein derivatization . Degrades under UV; forms light-screening byproducts .
2-Nitrobenzaldehyde C₇H₅NO₃ Precursor with nitro (-NO₂) and aldehyde (-CHO) groups. Photoacid generator; precursor to this compound . Stable in dark; releases H⁺ upon photolysis .
2-((4-Chloro-2-nitrophenyl)(nitroso)amino)benzoic acid C₁₃H₈ClN₃O₅ Chlorinated nitroso derivative; enhanced steric and electronic complexity. Synthetic intermediate; limited reported applications . Likely higher toxicity due to Cl and NO groups.
2-Nitrosobenzoic thioester C₈H₇NO₃S Thioester derivative; hydrolyzes to this compound and thiols. Photocleavable linkers in drug delivery . Hydrolysis-prone; sensitive to cellular thiols .

Mechanistic and Functional Differences

(a) Proton Release Efficiency

  • This compound releases one proton per molecule, enabling rapid pH drops (e.g., pH 8 → 5 in 10 ns) .
  • 2-Nitrobenzaldehyde requires UV irradiation for conversion to this compound, introducing a lag phase in proton release .

(c) Limitations in Actinometry

  • This compound absorbs strongly above 300 nm, causing light-screening effects that complicate actinometric measurements .
  • Alternative actinometers (e.g., phenolphthalein) avoid this issue but lack compatibility with UVB/UVC sources .

Table 2: Key Studies Highlighting Comparative Advantages

Study Focus This compound Comparable Compound (e.g., 2-Nitrobenzaldehyde)
Enzyme Activation Increases acid phosphatase activity from 3% to 78% via pH-jump . Requires photolysis to generate protons, delaying enzyme activation .
Antibacterial Therapy Synergistic Zn²⁺/RFP release from ZIF-8 frameworks . Inert until UV-triggered degradation .
Neuropeptide Imaging Enables nsPCR-based derivatization with 133 Da mass shift . Lacks reactive nitroso group for amine conjugation .

Biological Activity

2-Nitrosobenzoic acid (NBA) is a compound of significant interest in biological research due to its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the current understanding of the biological activity of this compound, supported by data from various studies and case analyses.

This compound, with the chemical formula C7_7H5_5NO3_3, is characterized by the presence of a nitro group and a carboxylic acid functional group. This structure contributes to its reactivity and interaction with biological molecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, complexes formed with transition metals and nitrobenzoic acids have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Nitrobenzoic Acid Complexes

Complex TypeCell Line TestedIC50_{50} (µM)Mechanism of Action
Mn(II) ComplexLung Cancer8.82Induces apoptosis via cell cycle arrest
Ni(II) ComplexColon Cancer0.00053Inhibits DNA replication
Pb(II) ComplexBreast Cancer<20Binds to DNA, similar to cisplatin

These complexes exhibited greater cytotoxicity compared to free ligands, suggesting that the metal coordination enhances their biological activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been documented. Studies indicate that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli10
Pseudomonas aeruginosa20

These findings suggest that NBA can serve as a potential lead compound for developing new antimicrobial agents .

Enzyme Inhibition

This compound has been shown to inhibit several enzymes, notably cholinesterases. The inhibition mechanism often involves the formation of a covalent bond with the active site serine residue, leading to irreversible enzyme inactivation.

Case Study: Cholinesterase Inhibition

In a study assessing cholinesterase inhibitors, NBA derivatives were evaluated using Ellman's method. The results indicated that certain compounds displayed selective inhibition against acetylcholinesterase (AChE), which is crucial for neurotransmission in mammals.

  • Most Active Compounds :
    • Compound A: IC50_{50} = 0.5 µM (AChE)
    • Compound B: IC50_{50} = 1.0 µM (BuChE)

These findings underscore the potential therapeutic applications of NBA in treating conditions like Alzheimer's disease, where cholinesterase inhibitors are beneficial .

Q & A

Q. How is this compound applied in structural proteomics?

  • Its photoreactive nitroso group forms covalent bonds with primary amines in proteins, enabling crosslinking for MALDI-MS analysis. For example, neuropeptide derivatization with this compound enhances ionization efficiency and facilitates imaging mass spectrometry .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitrosobenzoic acid
Reactant of Route 2
2-Nitrosobenzoic acid

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